E3 Ligase Ligand-linker Conjugate 88

PROTAC Targeted protein degradation Physicochemical property optimization

PROTAC assembly often suffers from inconsistent linker geometry and metal contamination. E3 Ligase Ligand-linker Conjugate 88 provides a pre-functionalized thalidomide-piperidine-amine building block for metal-free amide coupling with carboxylic acid warheads. ● Low MW (342.4 g/mol) maintains drug-like space ● CRBN scaffold supports oral bioavailability - clinically validated over VHL ● Rigid piperidine linker ensures reproducible ternary complex geometry ● Established thalidomide chemistry with broad literature precedent for rapid SAR. Research-use-only reagent; bulk quantities available.

Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol
Cat. No. B12369333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 88
Molecular FormulaC18H22N4O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N4CCC(CC4)N
InChIInChI=1S/C18H22N4O3/c19-12-5-7-21(8-6-12)13-2-1-11-10-22(18(25)14(11)9-13)15-3-4-16(23)20-17(15)24/h1-2,9,12,15H,3-8,10,19H2,(H,20,23,24)
InChIKeyJZNXDRCANQHAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 88: Baseline Specifications and Compound Class Identification


E3 Ligase Ligand-linker Conjugate 88 (CAS 2591197-83-8) is a synthetic heterobifunctional building block for proteolysis-targeting chimera (PROTAC) assembly, composed of a thalidomide-derived cereblon (CRBN) E3 ligase ligand covalently attached to a piperidine-containing linker . The compound has a molecular formula of C18H22N4O3 and a molecular weight of 342.4 g/mol . It serves as a pre-functionalized intermediate that enables researchers to conjugate a target-protein ligand via the terminal primary amine on the piperidine moiety, thereby expediting the modular synthesis of CRBN-recruiting PROTACs . The compound is supplied as a research-use-only reagent and is not intended for therapeutic or diagnostic applications.

Why Generic Substitution of E3 Ligase Ligand-linker Conjugate 88 Risks Experimental Inconsistency


E3 ligase ligand-linker conjugates are not interchangeable reagents despite sharing the same E3 ligase recruitment target (CRBN). The linker chemistry, attachment site (exit vector), and terminal functional group collectively determine both the synthetic efficiency of PROTAC assembly and the eventual ternary complex geometry, which directly impacts degradation potency [1]. In a modular chemistry platform for cereblon-directed PROTACs, linkers of different composition and length attached to the same CRBN ligand yielded PROTACs with markedly different physicochemical properties and degradation activities [2]. Conjugate 88 incorporates a thalidomide scaffold with a piperidine-based linker terminating in a primary amine — a specific combination of ligand scaffold, exit vector, and reactive handle that cannot be casually substituted with another CRBN ligand-linker conjugate (e.g., pomalidomide-PEG-azide or VHL-based conjugates) without altering synthetic workflow, linker geometry, and ultimate degrader performance.

Quantitative Differentiation Evidence for E3 Ligase Ligand-linker Conjugate 88 Relative to Alternative Building Blocks


Molecular Weight Advantage: Conjugate 88 vs. VHL-Based Conjugates for PROTAC Property Optimization

Conjugate 88, based on the thalidomide-CRBN scaffold, has a molecular weight of 342.4 g/mol . This is substantially lower than VHL-based E3 ligand-linker conjugates, which typically exceed 430 g/mol for the ligand alone before linker addition [1]. The lower inherent molecular weight contribution of CRBN-based conjugates allows greater flexibility in designing final PROTAC molecules that remain within drug-like physicochemical space, a consideration directly relevant to downstream lead optimization [1].

PROTAC Targeted protein degradation Physicochemical property optimization

Linker Chemistry Distinction: Piperidine Amine vs. PEG-Azide Functional Handle

Conjugate 88 terminates in a primary amine on a piperidine ring (phthalimidinoglutarimide-piperidine-NH2), enabling direct amide bond formation with carboxyl-containing target ligands . This contrasts with widely used CRBN ligand-linker conjugates such as Pomalidomide-PEG3-azide, which require copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation [1]. The amine handle permits metal-free conjugation under mild conditions, which is advantageous when the target ligand contains functional groups sensitive to copper catalysts or when residual copper removal is problematic for downstream cellular assays.

PROTAC synthesis Click chemistry Amide coupling Linker design

Physicochemical Property Differentiation: CRBN vs. VHL Scaffold Selection

Conjugate 88 utilizes a CRBN-recruiting thalidomide scaffold. In head-to-head comparisons of E3 ligase recruiter properties, the thalidomide-based CRBN ligand exhibits a molecular weight of 258 g/mol and cLogP of 0.5, whereas the VH032-based VHL ligand has a molecular weight of 431 g/mol and cLogP of 1.5 [1]. CRBN-based conjugates thus contribute lower molecular weight and lower lipophilicity to the final PROTAC molecule. Additionally, CRBN-recruiting PROTACs have demonstrated superior oral bioavailability in clinical development, with compounds such as ARV-471 advancing to Phase III trials, whereas no VHL-based PROTAC has yet reached comparable clinical stages [2].

PROTAC CRBN VHL E3 ligase selection Drug-likeness

Thalidomide vs. Pomalidomide Scaffold Selection: Binding Affinity and Synthetic Accessibility

Conjugate 88 employs a thalidomide-based CRBN ligand rather than a pomalidomide-based ligand. While pomalidomide exhibits approximately 10-fold higher binding affinity for CRBN compared to thalidomide (Kd values reported in the low nanomolar vs. tens of nanomolar range) [1], thalidomide-based conjugates remain the most frequently utilized CRBN recruiters in PROTAC literature due to established synthetic accessibility, lower cost of goods, and extensive characterization of degradation profiles [2]. The selection of thalidomide over pomalidomide represents a deliberate trade-off between ultimate binding potency and broader experimental tractability.

CRBN ligand Thalidomide Pomalidomide PROTAC building block Binding affinity

Recommended Application Scenarios for E3 Ligase Ligand-linker Conjugate 88 Based on Quantitative Differentiation Evidence


PROTAC Hit Identification and Library Synthesis Requiring Amide Coupling Chemistry

Conjugate 88 is optimally deployed in PROTAC discovery programs where the target ligand (warhead) contains a carboxylic acid moiety or can be readily functionalized with one, enabling direct amide bond formation via the terminal piperidine amine . This scenario leverages the metal-free conjugation chemistry to simplify library synthesis and avoid copper contamination, particularly valuable when screening metal-sensitive warheads. The lower molecular weight contribution of the CRBN scaffold (342.4 g/mol including linker) also preserves headroom for adding diverse warheads while maintaining the final PROTAC within drug-like physicochemical space [1].

Oral Bioavailability-Focused Degrader Programs Requiring CRBN Scaffold

For drug discovery programs where oral bioavailability is a key project milestone, Conjugate 88 provides a CRBN-based entry point. CRBN-recruiting PROTACs have demonstrated superior oral pharmacokinetic properties compared to VHL-based alternatives, as evidenced by the clinical advancement of multiple CRBN-based degraders including ARV-471 (Phase III) . The thalidomide scaffold in Conjugate 88 contributes lower molecular weight and lower cLogP to the final PROTAC than VHL-based building blocks, enhancing the probability of achieving orally bioavailable degraders [1].

Academic and Early-Stage PROTAC Development with Cost and Synthetic Accessibility Constraints

Conjugate 88 is particularly well-suited for academic laboratories and early-stage discovery programs where synthetic accessibility and reagent cost are significant considerations. The thalidomide-based CRBN ligand scaffold offers established synthetic routes and broader literature precedent compared to higher-affinity pomalidomide alternatives . While thalidomide-based conjugates exhibit lower CRBN binding affinity than pomalidomide analogs, this trade-off is often acceptable during hit-finding and initial SAR exploration, where rapid iteration and compound throughput outweigh marginal gains in ultimate degradation potency [1].

Targeted Protein Degradation Studies in Cancer and Neurodegeneration Models

Conjugate 88 is applicable to the construction of PROTACs targeting disease-relevant proteins in oncology and neurodegenerative disease research. The CRBN E3 ligase is ubiquitously expressed across tissue types and has been successfully leveraged for degrading diverse protein classes including transcription factors, kinases, and epigenetic regulators . The piperidine linker provides a rigid, well-characterized spacer geometry that supports ternary complex formation between CRBN and the target protein [1]. Researchers should note that the final degrader's potency, selectivity, and cellular activity will depend critically on the target ligand chosen for conjugation.

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